N-methyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Overview
Description
N-methyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide, also known as MPPO, is a chemical compound that has been studied for its potential pharmacological properties. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
Mechanism of Action
The exact mechanism of action of N-methyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 activity may lead to apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anticancer activity in vitro and in vivo. In addition, a study by Liu et al. in 2015 demonstrated that this compound had anti-inflammatory effects in a mouse model of acute lung injury. These findings suggest that this compound may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-methyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-methyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action. Another direction is to study its potential as an anti-inflammatory agent and to investigate its effects on other diseases. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of this compound.
Scientific Research Applications
N-methyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide has been studied for its potential as an anticancer agent. A study by Zhang et al. in 2014 showed that this compound inhibited the growth of human liver cancer cells in vitro and in vivo. Another study by Wang et al. in 2016 demonstrated that this compound induced apoptosis in human esophageal cancer cells. These findings suggest that this compound may have potential as a cancer therapeutic agent.
properties
IUPAC Name |
N-methyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-15-13(19)14-16-12(17-20-14)10-4-6-11(7-5-10)18-8-2-3-9-18/h2-9H,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUJOFXNHDPNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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